N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2002 by researchers at the University of Kentucky and has since been the subject of numerous scientific studies due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of CPP-115 involves the inhibition of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide transaminase, an enzyme that breaks down N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide, which can have a calming effect and may be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide levels in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, epilepsy, and other conditions. It has also been shown to have anticonvulsant and antiepileptic effects, as well as potential applications in the treatment of addiction and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPP-115 is its high potency and selectivity, which makes it a useful tool for studying the role of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide in various neurological and psychiatric disorders. However, one limitation is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for research on CPP-115. One area of interest is its potential applications in the treatment of addiction and depression, as well as its potential as a tool for studying the role of N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide in these conditions. Additionally, there may be potential applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Further studies are needed to fully understand the potential therapeutic applications of CPP-115.
Synthesemethoden
The synthesis of CPP-115 involves a multi-step process that begins with the reaction of cyclooctanone with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by a reaction with ethyl chloroacetate to produce the ester, which is then hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with 2-oxopyrrolidine to yield CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide levels in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, epilepsy, and other conditions.
Eigenschaften
IUPAC Name |
N-cyclooctyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(11-16-10-6-9-14(16)18)15-12-7-4-2-1-3-5-8-12/h12H,1-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPYDFPCGSYPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.